Cas no 2141167-81-7 (2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid)

2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid structure
2141167-81-7 structure
商品名:2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid
CAS番号:2141167-81-7
MF:C15H20N2O4
メガワット:292.330304145813
CID:6288398
PubChem ID:165534090

2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid
    • 2-(3-{[(benzyloxy)carbonyl]amino}-1-methylpyrrolidin-3-yl)acetic acid
    • 2141167-81-7
    • EN300-1285164
    • インチ: 1S/C15H20N2O4/c1-17-8-7-15(11-17,9-13(18)19)16-14(20)21-10-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,20)(H,18,19)
    • InChIKey: LBIKCQBOUXQFNR-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C(NC1(CC(=O)O)CN(C)CC1)=O

計算された属性

  • せいみつぶんしりょう: 292.14230712g/mol
  • どういたいしつりょう: 292.14230712g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 382
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.7
  • トポロジー分子極性表面積: 78.9Ų

2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1285164-10000mg
2-(3-{[(benzyloxy)carbonyl]amino}-1-methylpyrrolidin-3-yl)acetic acid
2141167-81-7
10000mg
$3315.0 2023-10-01
Enamine
EN300-1285164-100mg
2-(3-{[(benzyloxy)carbonyl]amino}-1-methylpyrrolidin-3-yl)acetic acid
2141167-81-7
100mg
$678.0 2023-10-01
Enamine
EN300-1285164-5000mg
2-(3-{[(benzyloxy)carbonyl]amino}-1-methylpyrrolidin-3-yl)acetic acid
2141167-81-7
5000mg
$2235.0 2023-10-01
Enamine
EN300-1285164-2500mg
2-(3-{[(benzyloxy)carbonyl]amino}-1-methylpyrrolidin-3-yl)acetic acid
2141167-81-7
2500mg
$1509.0 2023-10-01
Enamine
EN300-1285164-1.0g
2-(3-{[(benzyloxy)carbonyl]amino}-1-methylpyrrolidin-3-yl)acetic acid
2141167-81-7
1g
$0.0 2023-06-07
Enamine
EN300-1285164-500mg
2-(3-{[(benzyloxy)carbonyl]amino}-1-methylpyrrolidin-3-yl)acetic acid
2141167-81-7
500mg
$739.0 2023-10-01
Enamine
EN300-1285164-1000mg
2-(3-{[(benzyloxy)carbonyl]amino}-1-methylpyrrolidin-3-yl)acetic acid
2141167-81-7
1000mg
$770.0 2023-10-01
Enamine
EN300-1285164-50mg
2-(3-{[(benzyloxy)carbonyl]amino}-1-methylpyrrolidin-3-yl)acetic acid
2141167-81-7
50mg
$647.0 2023-10-01
Enamine
EN300-1285164-250mg
2-(3-{[(benzyloxy)carbonyl]amino}-1-methylpyrrolidin-3-yl)acetic acid
2141167-81-7
250mg
$708.0 2023-10-01

2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid 関連文献

2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acidに関する追加情報

Comprehensive Overview of 2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid (CAS No. 2141167-81-7)

2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid (CAS No. 2141167-81-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique pyrrolidine backbone and benzyloxycarbonyl protecting group, is widely utilized in peptide synthesis and drug development. Its molecular structure, featuring a carboxylic acid functional group, makes it a versatile intermediate for constructing complex bioactive molecules.

In recent years, the demand for custom synthesis and high-purity intermediates like 2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid has surged, driven by advancements in targeted drug delivery and precision medicine. Researchers are particularly interested in its potential applications in neurological disorders and metabolic diseases, as the pyrrolidine moiety is a common scaffold in CNS-active compounds. The compound's CAS No. 2141167-81-7 is frequently searched in academic databases, reflecting its growing relevance in medicinal chemistry.

One of the key advantages of 2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid is its compatibility with solid-phase peptide synthesis (SPPS), a technique pivotal for developing therapeutic peptides. The benzyloxycarbonyl (Cbz) group serves as a protective moiety for amines, ensuring selective reactivity during multi-step syntheses. This attribute aligns with the industry's shift toward green chemistry and atom-efficient methodologies, as it minimizes unwanted side reactions.

From an analytical perspective, CAS No. 2141167-81-7 is often characterized using NMR spectroscopy and high-resolution mass spectrometry (HRMS), techniques critical for verifying structural integrity. Quality control protocols emphasize HPLC purity and residual solvent analysis, addressing the stringent requirements of GMP-compliant production. These analytical trends resonate with the broader focus on data-driven drug discovery and AI-assisted molecular design, topics dominating scientific discourse.

The compound's role in prodrug development is another area of exploration. By leveraging its carboxylic acid functionality, researchers can design ester-based prodrugs to enhance bioavailability—a strategy increasingly relevant for oral drug formulations. This aligns with patient-centric trends, such as personalized dosing and sustained-release technologies, which prioritize therapeutic efficacy and compliance.

In summary, 2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid (CAS No. 2141167-81-7) exemplifies the intersection of innovative chemistry and translational research. Its applications span peptide therapeutics, CNS drug discovery, and prodrug engineering, making it a cornerstone of modern pharmaceutical science. As the industry evolves, this compound will likely remain at the forefront of cutting-edge synthesis and therapeutic innovation.

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